molecular formula C10H13N3O2 B189340 3-Nitro-2-(piperidin-1-YL)pyridine CAS No. 26930-71-2

3-Nitro-2-(piperidin-1-YL)pyridine

Cat. No. B189340
CAS RN: 26930-71-2
M. Wt: 207.23 g/mol
InChI Key: BZBDHAOGBMKWDD-UHFFFAOYSA-N
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Description

“3-Nitro-2-(piperidin-1-YL)pyridine” is a chemical compound with the CAS Number: 26930-71-2 and a molecular weight of 207.23 . Its IUPAC name is 3-nitro-2-(1-piperidinyl)pyridine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “3-Nitro-2-(piperidin-1-YL)pyridine” is 1S/C10H13N3O2/c14-13(15)9-5-4-6-11-10(9)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound is stored at room temperature .

Scientific Research Applications

Synthesis Methods and Applications

3-Nitro-2-(piperidin-1-YL)pyridine, as a pyridine derivative, plays a significant role in the synthesis of various compounds. Pyridine and piperidine rings are key structural fragments in many natural alkaloids, which exhibit a broad spectrum of biological activities, including anti-cancer and anti-neurological properties. The synthesis methods for these compounds, including nitropyridines, have been a crucial area of research due to their relevance in pharmaceuticals and agrochemistry. Such methods have evolved significantly from the early 20th century to the present, indicating ongoing interest in this area of chemistry (Ivanova et al., 2021).

Antioxidant and Medical Applications

Piperidine nitroxides, which are derivatives of compounds like 3-Nitro-2-(piperidin-1-YL)pyridine, have been recognized for their roles as antioxidants, contrast agents, and spin probes. Their unique properties, such as the ability to react with free radicals, make them valuable in various medical contexts. These compounds have shown potential in developing new antioxidants and contrast agents for medical imaging, highlighting their versatility in biomedical applications (Kinoshita et al., 2009).

Structural and Chemical Analysis

The study of the crystal structure of compounds like 3-Nitro-2-(piperidin-1-YL)pyridine derivatives provides insights into their physical and chemical properties. X-ray diffraction studies, for instance, have revealed details about the molecular arrangements and interactions of these compounds. Such studies are vital for understanding the behavior of these molecules in various chemical reactions and potential applications in materials science (Gzella et al., 1999).

Applications in Corrosion Inhibition

Piperidine derivatives, related to 3-Nitro-2-(piperidin-1-YL)pyridine, have been explored for their role in corrosion inhibition. Their interaction with metal surfaces and their ability to prevent corrosion is an important area of study, especially in industrial applications. The efficacy of these compounds in protecting materials like iron from corrosion highlights their potential in engineering and materials science (Kaya et al., 2016).

Electronic Properties and Applications

The study of the electronic properties of pyridine-based molecules, including derivatives of 3-Nitro-2-(piperidin-1-YL)pyridine, is crucial for their application in electronic devices. Understanding how modifications like the addition of nitro groups influence the electronic transport properties of these molecules can lead to advancements in the design of molecular electronics and sensors (Huang et al., 2018).

Safety And Hazards

The safety information for “3-Nitro-2-(piperidin-1-YL)pyridine” includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Future Directions

While the specific future directions for “3-Nitro-2-(piperidin-1-YL)pyridine” are not mentioned in the search results, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

3-nitro-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)9-5-4-6-11-10(9)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBDHAOGBMKWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345529
Record name 3-NITRO-2-(PIPERIDIN-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(piperidin-1-YL)pyridine

CAS RN

26930-71-2
Record name 3-NITRO-2-(PIPERIDIN-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
U Parmar, D Somvanshi, S Kori, AA Desai… - The Journal of …, 2021 - ACS Publications
Buchwald–Hartwig amination of chloroheteroarenes has been a challenging synthetic process, with very few protocols promoting this important transformation at ambient temperature. …
Number of citations: 3 pubs.acs.org
G Pombar - 2022 - dspace.mit.edu
A PIII/PV=O-catalyzed C(sp³)–H amination has been realized for (dihydro)benzimidazole synthesis. This work reports: (1) optimization of organophosphorus-catalyzed C(sp³)–H …
Number of citations: 0 dspace.mit.edu
D Nandi, RU Islam, N Devi, S Siwal… - New Journal of …, 2018 - pubs.rsc.org
Carbon nitride (CN)-supported nanosized palladium particles, Pd–CN, have been found to be an active catalyst system for the amination of aryl and pyridyl chloride moieties in the …
Number of citations: 17 pubs.rsc.org

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